REACTION_CXSMILES
|
Cl[CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.[NH2:9][C:10]([NH2:12])=[S:11].Cl>O>[NH2:12][C:10]1[S:11][C:2]2[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=2[N:9]=1
|
Name
|
|
Quantity
|
6.63 g
|
Type
|
reactant
|
Smiles
|
ClC1C(CCCC1)=O
|
Name
|
|
Quantity
|
3.81 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated overnight on a steam bath
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The unreacted ketone was extracted from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the aqueous portion withdrawn
|
Type
|
EXTRACTION
|
Details
|
The product was then extracted with ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |